4-Isopropylbenzenesulfonohydrazide
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Overview
Description
4-Isopropylbenzenesulfonohydrazide is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an isopropyl group attached to a benzenesulfonohydrazide moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Isopropylbenzenesulfonohydrazide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Chemical Reactions Analysis
4-Isopropylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Isopropylbenzenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropylbenzenesulfonohydrazide involves its ability to form stable complexes with various biomolecules. The sulfonohydrazide group can interact with proteins and other macromolecules, leading to modifications that can be studied in proteomics research . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied.
Comparison with Similar Compounds
4-Isopropylbenzenesulfonohydrazide can be compared with other sulfonohydrazide compounds, such as:
4-Methylbenzenesulfonohydrazide: Similar in structure but with a methyl group instead of an isopropyl group.
4-Chlorobenzenesulfonohydrazide: Contains a chlorine atom in place of the isopropyl group.
4-Nitrobenzenesulfonohydrazide: Features a nitro group instead of the isopropyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-propan-2-ylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)8-3-5-9(6-4-8)14(12,13)11-10/h3-7,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSCQEKKWZLTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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